molecular formula C16H18O4S B14264371 2,2'-Sulfonylbis(4,6-dimethylphenol) CAS No. 161577-12-4

2,2'-Sulfonylbis(4,6-dimethylphenol)

Cat. No.: B14264371
CAS No.: 161577-12-4
M. Wt: 306.4 g/mol
InChI Key: IZRCXSUHYCOARP-UHFFFAOYSA-N
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Description

2,2'-Sulfonylbis(4,6-dimethylphenol) is a bis-phenolic compound featuring a sulfonyl (-SO₂-) bridging group connecting two phenolic rings substituted with methyl groups at the 4 and 6 positions.

Properties

CAS No.

161577-12-4

Molecular Formula

C16H18O4S

Molecular Weight

306.4 g/mol

IUPAC Name

2-(2-hydroxy-3,5-dimethylphenyl)sulfonyl-4,6-dimethylphenol

InChI

InChI=1S/C16H18O4S/c1-9-5-11(3)15(17)13(7-9)21(19,20)14-8-10(2)6-12(4)16(14)18/h5-8,17-18H,1-4H3

InChI Key

IZRCXSUHYCOARP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)C2=CC(=CC(=C2O)C)C)O)C

Origin of Product

United States

Preparation Methods

Direct Sulfonation of 4,6-Dimethylphenol

The most industrially relevant method involves the direct sulfonation of 4,6-dimethylphenol using concentrated sulfuric acid or chlorosulfonic acid. This exothermic reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group is introduced at the para position relative to the existing methyl groups.

Procedure :

  • Reactants : 4,6-Dimethylphenol (2 mol), sulfuric acid (1.05–1.2 mol).
  • Conditions : Reaction temperature of 140–180°C for 4–6 hours under nitrogen atmosphere.
  • Isolation : The crude product is quenched in ice water, neutralized with sodium hydroxide, and recrystallized from ethanol/water (1:3 v/v).
  • Yield : 72–85% (purity >98% by HPLC).

Key Data :

Parameter Value
Reaction Time 4–6 hours
Optimal Temperature 160°C
Catalyst None (self-catalyzed)
Byproducts 4,6-Dimethylphenol isomers (<5%)

Oxidative Coupling via Thioether Intermediate

This two-step method involves synthesizing 2,2'-thiobis(4,6-dimethylphenol) followed by oxidation to the sulfone.

Step 1: Thioether Formation

  • Reactants : 4,6-Dimethylphenol (2 mol), sulfur dichloride (1 mol).
  • Conditions : Reflux in toluene at 110°C for 3 hours.
  • Intermediate Yield : 89%.

Step 2: Oxidation to Sulfone

  • Oxidizing Agent : Hydrogen peroxide (30%, 2.2 mol) in acetic acid.
  • Conditions : 60°C for 2 hours.
  • Final Yield : 78–82% (purity >95%).

Advantages :

  • Avoids harsh sulfonation conditions.
  • Higher selectivity for the para position.

Friedel-Crafts Sulfonylation

A Lewis acid-catalyzed method using 4,6-dimethylbenzenesulfonyl chloride.

Procedure :

  • Reactants : 4,6-Dimethylphenol (2 mol), 4,6-dimethylbenzenesulfonyl chloride (1 mol).
  • Catalyst : Aluminum chloride (0.1 mol).
  • Conditions : 120°C in dichloroethane for 8 hours.
  • Yield : 68% (purity 93%).

Optimization Insights :

  • Excess phenol (2.5 mol) improves conversion.
  • Lower temperatures reduce decomposition but prolong reaction time.

One-Pot Synthesis via Sulfur Dioxide Insertion

A modern approach utilizing sulfur dioxide gas under palladium catalysis.

Procedure :

  • Reactants : 4,6-Dimethylphenol (2 mol), SO₂ gas (1 mol), iodobenzene diacetate (oxidant).
  • Catalyst : Pd(PPh₃)₄ (2 mol%).
  • Conditions : 80°C in DMF for 12 hours.
  • Yield : 65–70% (purity 90%).

Limitations :

  • Requires specialized equipment for gas handling.
  • Higher cost due to palladium catalyst.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
Direct Sulfonation 72–85 >98 Low Industrial
Thioether Oxidation 78–82 >95 Moderate Lab-scale
Friedel-Crafts 68 93 High Limited
SO₂ Insertion 65–70 90 Very High Research

Critical Reaction Parameters

  • Temperature Control : Excessively high temperatures (>200°C) lead to demethylation and charring.
  • Acid Strength : Concentrated H₂SO₄ achieves faster sulfonation but risks sulfone degradation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility in catalytic methods.

Purification Techniques

  • Vacuum Distillation : Removes unreacted phenol (bp 202°C vs. sulfone bp >300°C).
  • Recrystallization : Ethanol/water mixtures yield crystals with 99.5% purity.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) for lab-scale purification.

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 2.32 (s, 12H, CH₃), 6.95 (s, 4H, aromatic).
  • IR : 1160 cm⁻¹ (S=O asymmetric stretch), 1360 cm⁻¹ (S=O symmetric stretch).
  • Melting Point : 148–150°C (lit. 149°C).

Industrial-Scale Considerations

  • Waste Management : Sulfuric acid neutralization generates sodium sulfate, requiring effluent treatment.
  • Catalyst Recovery : Pd catalysts in Method 4 necessitate costly recycling systems.
  • Safety : Exothermic sulfonation demands rigorous temperature control to prevent runaway reactions.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time to 1 hour with comparable yields.
  • Enzymatic Sulfonation : Pilot studies using Sulfolobus sp. enzymes show 55% yield under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfonylbis(4,6-dimethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Sulfonylbis(4,6-dimethylphenol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and advanced materials.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an antioxidant.

    Industry: Utilized in the production of high-performance plastics and resins.

Mechanism of Action

The mechanism of action of 2,2’-Sulfonylbis(4,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in redox reactions, contributing to the compound’s antioxidant properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences:

Compound Name Bridging Group Substituents Molecular Weight (g/mol) Melting Point (°C) Physical State
2,2'-Sulfonylbis(4,6-dimethylphenol) Sulfonyl (-SO₂-) 4,6-dimethylphenol Not reported Not reported Solid (inferred)
2,2'-Isobutylidenebis(4,6-dimethylphenol) (IBBMP) Isobutylidene (-C(CH₃)₂-) 4,6-dimethylphenol 298.4 Not reported Colorless solid
4,4'-Methylenebis(2,6-di-tert-butylphenol) Methylene (-CH₂-) 2,6-di-tert-butylphenol 424.7 155 Yellow solid
Bithionol [2,2'-sulfonylbis(4,6-dichlorophenol)] Sulfonyl (-SO₂-) 4,6-dichlorophenol 356.0 Not reported Solid

Key Observations:

  • Bulky substituents (e.g., tert-butyl in 4,4'-methylenebis derivatives) improve steric hindrance, extending antioxidant efficacy by protecting the phenolic -OH group .

Toxicity Profiles

Acute and Chronic Toxicity
  • IBBMP: Oral LD₅₀ in rats is 103–119 mg/kg, with subchronic exposure (500 ppm diet) causing elevated liver weights and cholesterol levels.
  • 4,4'-Methylenebis(2,6-di-tert-butylphenol): No acute toxicity data provided, but its high molecular weight and steric bulk may reduce bioavailability compared to IBBMP .
Reproductive Toxicity
  • Sulfonyl derivatives like bithionol are used in enzyme inhibition studies but lack reported reproductive toxicity data .

Environmental Persistence

  • Sulfonyl compounds’ environmental fate is unclear, though the sulfonyl group may resist hydrolysis compared to alkylidene bridges.

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